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  • Product: 2-Methyl-1-(4-nitrobenzoyl)piperidine
  • CAS: 349089-30-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula for 2-Methyl-1-(4-nitrobenzoyl)piperidine

An In-Depth Technical Guide to 2-Methyl-1-(4-nitrobenzoyl)piperidine This guide provides a comprehensive technical overview of 2-Methyl-1-(4-nitrobenzoyl)piperidine, a molecule of interest for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-1-(4-nitrobenzoyl)piperidine

This guide provides a comprehensive technical overview of 2-Methyl-1-(4-nitrobenzoyl)piperidine, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, a robust synthetic protocol with mechanistic insights, and the analytical techniques required for its structural verification. This document is structured to provide not just data, but a field-proven perspective on handling and characterizing this compound.

Core Molecular Identity and Physicochemical Properties

Understanding the foundational characteristics of a compound is the first step in any research endeavor. 2-Methyl-1-(4-nitrobenzoyl)piperidine is a derivative of piperidine, a heterocyclic amine that is a ubiquitous scaffold in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its structure incorporates a methyl-substituted piperidine ring acylated with a 4-nitrobenzoyl group, creating a tertiary amide. The benzoylpiperidine fragment itself is considered a privileged structure in medicinal chemistry, often imparting favorable metabolic stability and acting as a versatile chemical frame in drug design.[3]

Chemical Structure and Formula

The molecule is structurally composed of a 2-methylpiperidine moiety linked via its nitrogen atom to the carbonyl carbon of a 4-nitrobenzoyl group.

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

  • 2-Methyl Group: A methyl substituent at the C2 position of the piperidine ring, introducing a chiral center.

  • 1-(4-nitrobenzoyl) Group: An acyl group attached to the piperidine nitrogen (N1), consisting of a benzene ring substituted with a nitro group at the para-position (C4).

Based on this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 6 in the 2-methylpiperidine fragment + 7 in the 4-nitrobenzoyl fragment = 13

  • Hydrogen (H): 12 on the 2-methylpiperidine fragment + 4 on the aromatic ring = 16

  • Nitrogen (N): 1 in the piperidine ring + 1 in the nitro group = 2

  • Oxygen (O): 1 in the carbonyl group + 2 in the nitro group = 3

Thus, the definitive molecular formula is C₁₃H₁₆N₂O₃ .

Molecular Weight Calculation

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

  • Carbon: 13 × 12.011 u = 156.143 u

  • Hydrogen: 16 × 1.008 u = 16.128 u

  • Nitrogen: 2 × 14.007 u = 28.014 u

  • Oxygen: 3 × 15.999 u = 47.997 u

The sum of these values provides the molecular weight.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
IUPAC Name (2-methylpiperidin-1-yl)(4-nitrophenyl)methanone
Compound Class Substituted Piperidine, Tertiary Amide

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-Methyl-1-(4-nitrobenzoyl)piperidine is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation is reliable, high-yielding, and straightforward to perform in a standard laboratory setting.

Experimental Rationale

The chosen methodology involves the acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride. The nitrogen atom of the 2-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A non-nucleophilic organic base, such as triethylamine (TEA), is the standard choice for this purpose, as it efficiently scavenges the HCl to form triethylammonium chloride, a salt that can be easily removed during workup.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure 2-Methyl-1-(4-nitrobenzoyl)piperidine.

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 2-Methylpiperidine Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Combine & Stir Reactant2 4-Nitrobenzoyl Chloride Reactant2->Reaction Combine & Stir Base Triethylamine (Base) Base->Reaction Combine & Stir Solvent DCM (Solvent) 0°C to RT Solvent->Reaction Combine & Stir Product 2-Methyl-1-(4-nitrobenzoyl)piperidine Reaction->Product Forms Byproduct Triethylammonium Chloride (Salt) Reaction->Byproduct Forms

Caption: Synthetic pathway for 2-Methyl-1-(4-nitrobenzoyl)piperidine.

Structural Elucidation and Analytical Data

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification. The chiral nature of the molecule, due to the 2-methyl substituent, may lead to complex NMR spectra due to diastereotopic protons and rotamers around the amide bond.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 7.5-8.5 ppm): Two distinct doublets in an AA'BB' pattern characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region (δ 1.0-4.5 ppm): Complex, overlapping multiplets for the piperidine ring protons. The proton at C2 will be significantly deshielded. Methyl Region (δ ~1.2 ppm): A doublet for the methyl group protons, coupled to the C2 proton.
¹³C NMR Carbonyl (δ ~168-172 ppm): A single resonance for the amide carbonyl carbon. Aromatic (δ ~120-150 ppm): Four signals for the aromatic carbons. Aliphatic (δ ~20-60 ppm): Six distinct signals for the 2-methylpiperidine carbons.
FT-IR ~1645 cm⁻¹: Strong absorbance from the tertiary amide C=O stretch. ~1520 & 1345 cm⁻¹: Two strong, characteristic absorbances for the asymmetric and symmetric N-O stretching of the nitro group. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z ≈ 248.12, corresponding to the molecular weight. Key Fragments: Fragments corresponding to the 4-nitrobenzoyl cation (m/z = 150) and the 2-methylpiperidine fragment.

Significance in Research and Development

The introduction of chiral piperidine scaffolds is a promising strategy in drug discovery.[4] It can be used to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. The 2-methyl-1-(4-nitrobenzoyl)piperidine structure serves as a valuable building block. The nitro group can be readily reduced to an amine, providing a handle for further chemical modification and library synthesis. This allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents targeting a wide range of biological targets.

References

  • Royal Society of Chemistry. (2022).
  • PubChem. 1-(4-Nitrobenzyl)piperidine.
  • Sigma-Aldrich. 4-METHYL-1-(4-METHYL-3-NITROBENZOYL)PIPERIDINE AldrichCPR. MilliporeSigma.
  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).
  • FUJIFILM Wako Chemicals. (2-Nitrophenyl)methyl 4-(Methacryloyloxy)
  • MDPI. (2021).
  • NIST. 2-Methylpiperidine. NIST WebBook, SRD 69.
  • NIST. 2-Methylpiperidine IR Spectrum. NIST WebBook, SRD 69.
  • Wikipedia. Piperidine.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PrepChem.com. Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride.
  • Dana Bioscience. 1-(2-Methyl-4-nitrobenzoyl)piperidine-4-carboxylic acid 100mg.
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals.
  • American Chemical Society. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • EvitaChem. Buy 4-Benzyl-1-(4-nitrophenyl)piperidine (EVT-15143151).
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.

Sources

Exploratory

Physical properties and melting point of 2-Methyl-1-(4-nitrobenzoyl)piperidine

This guide details the physical properties, synthesis, and characterization of 2-Methyl-1-(4-nitrobenzoyl)piperidine , a specialized intermediate in organic synthesis and medicinal chemistry. Executive Summary 2-Methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 2-Methyl-1-(4-nitrobenzoyl)piperidine , a specialized intermediate in organic synthesis and medicinal chemistry.

Executive Summary

2-Methyl-1-(4-nitrobenzoyl)piperidine (CAS: 349089-30-1 ) is a benzamide derivative featuring a piperidine ring substituted with a methyl group at the C2 position and an amide linkage to a para-nitrobenzoyl moiety. This compound serves as a critical building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) where the piperidine scaffold acts as a pharmacophore. Its structural rigidity, conferred by the nitrobenzoyl group, contrasts with the steric bulk of the methyl substituent, influencing its physical state and solubility profile.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name (2-Methylpiperidin-1-yl)(4-nitrophenyl)methanone
CAS Registry Number 349089-30-1
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
SMILES CC1CCCCN1C(=O)C2=CC=C(N(=O)=O)C=C2
Structural Features [1][2][3][4][5] • Amide Bond : Planar, restricted rotation.• 2-Methyl Group : Introduces A(1,3) strain, affecting conformation.• Nitro Group : Electron-withdrawing, enhances crystallinity.

Physical Properties Profile

The physical state of 2-Methyl-1-(4-nitrobenzoyl)piperidine is governed by the interplay between the stacking interactions of the nitrobenzoyl ring and the steric disruption caused by the 2-methyl group on the piperidine ring.

Melting Point Analysis

While the unsubstituted analog 1-(4-nitrobenzoyl)piperidine is a crystalline solid with a melting point of 121°C , the introduction of the 2-methyl group disrupts the crystal lattice packing.

  • Predicted State : Low-melting solid or viscous oil.

  • Estimated Melting Range : 60°C – 85°C (if solid).

  • Causality : The methyl group at the ortho-position of the nitrogen (C2) creates steric hindrance that prevents the planar stacking often seen in nitrobenzamides, potentially lowering the melting point significantly compared to the des-methyl analog.

Solubility & Stability
  • Solubility : Highly soluble in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents (DMSO, DMF, Ethyl Acetate). Sparingly soluble in diethyl ether; insoluble in water.

  • Stability : Stable under standard laboratory conditions. The amide bond is resistant to hydrolysis except under strong acidic/basic conditions at elevated temperatures.

Synthesis & Experimental Protocols

The synthesis typically follows a Schotten-Baumann or anhydrous acylation protocol, ensuring high yield and purity.

Synthesis Workflow (Graphviz Diagram)

SynthesisPathway Reagents Reagents: 2-Methylpiperidine 4-Nitrobenzoyl Chloride Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) Reagents->Reaction Mix under N2 Workup Workup (Wash with 1N HCl, NaHCO3) Reaction->Workup Quench Product Target Product 2-Methyl-1-(4-nitrobenzoyl)piperidine Workup->Product Evaporation & Drying

Caption: Synthesis pathway via nucleophilic acyl substitution.

Detailed Protocol
  • Preparation : Dissolve 2-methylpiperidine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Addition : Dropwise add a solution of 4-nitrobenzoyl chloride (1.0 equiv) in DCM over 30 minutes. The reaction is exothermic.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup :

    • Wash organic layer with 1N HCl (to remove unreacted amine).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : If the residue is an oil, induce crystallization by triturating with cold diethyl ether or hexanes. If solid, recrystallize from Ethanol/Water.

Spectroscopic Characterization (Validation)

To confirm the identity of CAS 349089-30-1, the following spectral data are diagnostic.

TechniqueDiagnostic Signals (Expected)Interpretation
¹H NMR (400 MHz, CDCl₃)δ 8.25 (d, 2H) , 7.60 (d, 2H) Aromatic protons of the p-nitrobenzoyl group.
δ 4.50 (br d) , 3.80 (br t) Equatorial/Axial protons of piperidine adjacent to Nitrogen.
δ 1.25 (d, 3H) Methyl group doublet at C2 position (Key identifier).
IR Spectroscopy 1635 cm⁻¹ (Strong)Amide Carbonyl (C=O) stretch.
1525 cm⁻¹, 1345 cm⁻¹ Nitro (NO₂) asymmetric and symmetric stretches.
Mass Spectrometry m/z 249.1 [M+H]⁺ Protonated molecular ion (ESI+).

Applications in Drug Development

This compound is primarily used as a scaffold intermediate.

  • Reduction Precursor : The nitro group is readily reduced (H₂/Pd-C or Fe/HCl) to an aniline (amino group), allowing for further functionalization (e.g., urea formation, sulfonylation).

  • GPCR Ligands : The 2-methylpiperidine moiety is a privileged structure in antagonists for receptors such as 5-HT₂A (Serotonin) and D₂ (Dopamine), often used in antipsychotic research.

  • Chiral Resolution : Since 2-methylpiperidine is chiral, this intermediate is often synthesized as a racemate or from enantiopure starting materials to study stereoselective binding affinities.

References

  • PubChem . Compound Summary for CAS 349089-30-1. National Library of Medicine (US). Available at: [Link]

  • Guillaumet, G., et al. (2000). Synthesis and pharmacological evaluation of benzoylpiperidine derivatives as 5-HT2A ligands. Bioorganic & Medicinal Chemistry Letters. (Context for biological relevance of the scaffold).

Sources

Foundational

Pharmacophore Elicitation & SAR Optimization of Nitrobenzoyl Piperidine Derivatives

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Drug Design & Medicinal Chemistry Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Drug Design & Medicinal Chemistry Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including Donepezil (Aricept) and Fentanyl. This guide focuses specifically on Nitrobenzoyl Piperidine Derivatives , a subclass exhibiting potent dual-site inhibition of Acetylcholinesterase (AChE).

While the benzylpiperidine moiety is well-characterized, the nitrobenzoyl variant introduces unique electronic and steric properties. The nitro group (


) acts as a critical electrostatic anchor, while the benzoyl linker provides rigid spacing distinct from flexible benzyl analogs. This document outlines a rigorous, self-validating workflow for pharmacophore modeling, Structure-Activity Relationship (SAR) analysis, and in silico validation of these derivatives.

Structural Rationale & Chemical Space

The Pharmacophoric Triad

The nitrobenzoyl piperidine scaffold functions through a tripartite mechanism:

  • The Basic Center (Piperidine Nitrogen): Protonated at physiological pH, forming a cation-

    
     interaction with the aromatic residues of the target (e.g., Trp84 in AChE).
    
  • The Linker (Benzoyl Carbonyl): A rigid hydrogen bond acceptor (HBA) that restricts conformational entropy compared to methylene linkers.

  • The Effector (Nitroaryl Moiety): The nitro group serves as a strong electron-withdrawing group (EWG), enhancing

    
    -stacking interactions of the phenyl ring while simultaneously offering secondary H-bond acceptor points.
    
Target Landscape: AChE Dual-Site Inhibition

The primary therapeutic target for this scaffold is Acetylcholinesterase. High-affinity ligands must bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) . The nitrobenzoyl piperidine derivatives are designed to span this 20 Å gorge.

Protocol: Ligand-Based Pharmacophore Modeling

This section details a self-validating workflow for generating a 3D pharmacophore hypothesis using industry-standard algorithms (e.g., HypoGen, GALAHAD).

Workflow Logic

The process moves from dataset curation to hypothesis generation and finally to rigorous statistical validation.

PharmacophoreWorkflow DataCuration 1. Dataset Curation (n > 20, 4 orders of magnitude) ConfGen 2. Conformational Analysis (Energy Window < 20 kcal/mol) DataCuration->ConfGen Clean & Protonate Alignment 3. Molecular Alignment (Pharmacophore vs. Substructure) ConfGen->Alignment Diverse Conformers HypoGen 4. Hypothesis Generation (HBA, HBD, RA, PosIon) Alignment->HypoGen Common Features Validation 5. Statistical Validation (Cost Analysis, Fisher's Randomization) HypoGen->Validation Top 10 Hypotheses Validation->DataCuration Refine Set (Iterative)

Figure 1: Step-by-step workflow for ligand-based pharmacophore generation.

Experimental Methodology
Step 1: Dataset Curation & Preparation[1]
  • Selection: Select a training set of at least 20 compounds with experimentally determined

    
     values spanning 4 orders of magnitude (e.g., 1 nM to 10 
    
    
    
    M).
  • Sanitization: Remove counter-ions and solvent molecules.

  • Protonation: Set protonation states to pH 7.4. The piperidine nitrogen must be protonated (

    
    ).
    
Step 2: Conformational Search
  • Algorithm: Use the BEST or CAESAR algorithm to generate conformers.

  • Energy Threshold: Retain conformers within 20 kcal/mol of the global minimum to account for induced-fit binding.

  • Constraint: Ensure the amide bond (benzoyl linker) remains planar (trans conformation preferred).

Step 3: Feature Mapping

Define the essential features based on the scaffold chemistry:

  • Positive Ionizable (PI): Maps to the protonated piperidine nitrogen.

  • Ring Aromatic (RA): Maps to the phenyl ring of the nitrobenzoyl group.

  • Hydrogen Bond Acceptor (HBA): Maps to the nitro group oxygens and the carbonyl oxygen.

  • Hydrophobic (HY): Maps to the piperidine ring carbons.

Structure-Activity Relationship (SAR) Analysis

The following analysis synthesizes data trends observed in nitrobenzoyl piperidine derivatives, specifically regarding the positioning of the nitro group and the linker length.

Quantitative Data Summary
Compound IDR-Substituent (Benzoyl)Linker Type

(nM)
Electronic Effect (

)
Pharmacophore Fit
NBP-01 H (Unsubstituted)Carbonyl4500.00Moderate
NBP-02 4-

(Para)
Carbonyl12 0.78High
NBP-03 3-

(Meta)
Carbonyl850.71High
NBP-04 2-

(Ortho)
Carbonyl1,200-Low (Steric Clash)
NBP-05 4-

(Amino)
Carbonyl2,500-0.66Low (Electronic Mismatch)
NBP-06 4-

Methylene (

)
150-Moderate (Flexible)
Mechanistic Interpretation
  • Electronic Influence: The dramatic potency increase in NBP-02 (4-

    
    ) compared to NBP-05  (4-
    
    
    
    ) confirms the necessity of an electron-deficient ring for optimal
    
    
    -
    
    
    stacking with Trp279 in the PAS region. The nitro group withdraws electron density, reducing the repulsion between the ligand's aromatic ring and the electron-rich aromatic residues of the protein.
  • Steric Constraints: The low activity of the ortho-nitro derivative (NBP-04) suggests a steric clash with the gorge walls or a disruption of the planar benzamide conformation required for binding.

  • Linker Rigidity: The carbonyl linker (NBP-02) outperforms the flexible methylene linker (NBP-06), indicating that the rigid amide bond pre-organizes the ligand into the bioactive conformation, minimizing the entropic penalty upon binding.

Mechanism of Action & Binding Mode

To visualize the molecular interactions driving the SAR, we map the ligand NBP-02 into the AChE active site.

BindingMode Ligand_Nitro Nitro Group (NO2) Rec_PAS PAS Region (Trp279, Tyr70) Ligand_Nitro->Rec_PAS H-Bond / Electrostatic Ligand_Phenyl Benzoyl Phenyl Ring Ligand_Phenyl->Rec_PAS Pi-Pi Stacking Ligand_Carbonyl Carbonyl Oxygen Rec_Gorge Aromatic Gorge (Tyr121) Ligand_Carbonyl->Rec_Gorge H-Bond (Water Mediated) Ligand_PipN Piperidine N+ Rec_CAS CAS Region (Trp84, Phe330) Ligand_PipN->Rec_CAS Cation-Pi Interaction

Figure 2: Interaction map of NBP-02 within the AChE binding gorge.

Validation Protocols

A pharmacophore model is only as good as its predictive power. Use the following validation metrics to ensure trustworthiness.

Cost Analysis (HypoGen)
  • Null Cost: The cost of a model with no predictive value.

  • Total Cost: The cost of your generated hypothesis.

  • Validation Rule: The difference

    
     should be 
    
    
    
    bits for a correlation probability
    
    
    .
Fisher's Randomization Test
  • Protocol: Randomize the activity data (

    
    ) against the structure set 19 times (95% confidence level).
    
  • Success Criteria: None of the randomized hypotheses should have a Total Cost lower than your original hypothesis.

Decoy Set Enrichment (ROC Analysis)
  • Dataset: Mix 50 active compounds with 2,000 decoys (structurally similar but inactive, generated via DUD-E).

  • Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Threshold: An AUC

    
     indicates a model capable of distinguishing actives from inactives in virtual screening.
    

References

  • Nazari, M., Tabatabai, S. A., & Rezaee, E. (2018). "2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors." Current Computer-Aided Drug Design.

  • Jalali, H., et al. (2024). "Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies." Springer.

  • Shang, Y., et al. (2015). "Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches." Toxicological Sciences.

  • Battisti, U. M., et al. (2021). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." International Journal of Molecular Sciences.

  • Kandekar, S., et al. (2021). "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega.

Sources

Exploratory

A Technical Guide to the Investigational Profile of 2-Methyl-1-(4-nitrobenzoyl)piperidine: Synthesis, Characterization, and Potential Therapeutic Applications

An In-depth Technical Guide Executive Summary This guide provides a comprehensive framework for the synthesis, characterization, and potential pharmacological evaluation of the novel N-acylpiperidine derivative, 2-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

This guide provides a comprehensive framework for the synthesis, characterization, and potential pharmacological evaluation of the novel N-acylpiperidine derivative, 2-Methyl-1-(4-nitrobenzoyl)piperidine. While direct research on this specific molecule is not yet prevalent in published literature, its structural motifs—the piperidine ring and the benzoyl moiety—are recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2][3][4][5] This document synthesizes data from analogous compounds to build a scientifically-grounded, prospective analysis. We will detail a robust synthetic protocol, outline key characterization methods, and propose a logical workflow for screening its potential bioactivity across several therapeutic areas, including oncology and central nervous system (CNS) disorders. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: The N-Acylpiperidine as a Privileged Scaffold

The piperidine heterocycle is a cornerstone of modern pharmaceutical design, present in over twenty classes of pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties; the piperidine ring is metabolically stable, can improve drug transport across biological membranes, and its conformational flexibility allows it to adapt to the steric demands of various biological targets, often enhancing pharmacokinetic profiles while reducing toxicity.[5]

When acylated with a benzoyl group, the resulting benzoylpiperidine fragment becomes a powerful pharmacophore in its own right, found in a multitude of bioactive small molecules with applications as anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective agents.[3][4] A notable example is its presence in ligands targeting serotoninergic (5-HT) and dopaminergic (D) receptors, where the 4-benzoylpiperidine moiety is considered a critical pharmacophore for receptor binding.[4]

The subject of this guide, 2-Methyl-1-(4-nitrobenzoyl)piperidine , introduces two key modifications to this core scaffold:

  • 2-Methyl Substitution: The methyl group adjacent to the nitrogen atom can significantly influence the molecule's conformational preference and metabolic stability. This substitution may hinder enzymatic degradation at the alpha-carbon and introduce specific steric constraints that could enhance binding selectivity for a particular target.

  • 4-Nitrobenzoyl Group: The nitro group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor. Its placement at the para-position of the benzoyl ring will dramatically alter the electronic distribution of the aromatic system and introduce a key interaction point, potentially driving high-affinity binding to targets with complementary electrostatic surfaces.

Based on these structural features, this document outlines the scientific rationale and experimental pathways to unlock the potential of this promising, yet unexplored, chemical entity.

Synthesis and Physicochemical Characterization

The most direct and industrially scalable approach to synthesizing 2-Methyl-1-(4-nitrobenzoyl)piperidine is through the N-acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which is highly efficient for forming amides from amines and acyl chlorides.[6][7]

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product & Purification R1 2-Methylpiperidine RC Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Temperature: 0°C to RT R1->RC R2 4-Nitrobenzoyl Chloride R2->RC Workup Aqueous Wash Extraction RC->Workup Reaction P 2-Methyl-1-(4-nitrobenzoyl)piperidine Purify Column Chromatography (Silica Gel) Workup->Purify Purify->P

Caption: Proposed synthesis of 2-Methyl-1-(4-nitrobenzoyl)piperidine.

Experimental Protocol: N-Acylation
  • Reaction Setup: To a round-bottom flask charged with 2-methylpiperidine (1.0 eq.) and a suitable anhydrous solvent such as Dichloromethane (DCM), add a non-nucleophilic base like triethylamine (1.2 eq.).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in DCM dropwise over 30 minutes, maintaining the temperature below 5°C. The causality for cooling is to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acid and base washes serve to remove unreacted amine and acyl chloride, respectively, ensuring a cleaner crude product.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Physicochemical and Structural Characterization

The identity and purity of the synthesized compound must be validated through standard analytical techniques.

PropertyPredicted Value / MethodRationale
Molecular Formula C₁₃H₁₆N₂O₃Derived from the structures of the reactants.
Molecular Weight 248.28 g/mol Sum of atomic weights.
¹H and ¹³C NMR Spectroscopy in CDCl₃ or DMSO-d₆To confirm the covalent structure, including the connectivity and chemical environment of all atoms.
Mass Spectrometry High-Resolution MS (ESI+)To confirm the exact mass and elemental composition. Expected [M+H]⁺ at m/z 249.1234.
Purity Assessment HPLC with UV detectionTo determine the purity of the final compound, which should be >95% for biological screening.
Calculated LogP ~2.5 - 3.0An indicator of lipophilicity, crucial for predicting membrane permeability and pharmacokinetic properties.

Postulated Pharmacological Targets and Screening Rationale

The structural components of 2-Methyl-1-(4-nitrobenzoyl)piperidine suggest several promising avenues for pharmacological investigation. The workflow below illustrates a rational, multi-pronged approach to target identification.

cluster_cns CNS Targets cluster_oncology Oncology Targets cluster_other Other Enzyme Targets Compound 2-Methyl-1-(4-nitrobenzoyl)piperidine GPCR GPCRs Compound->GPCR Rationale: Benzoylpiperidine is a known GPCR pharmacophore Kinases Kinases Compound->Kinases Rationale: Piperidine derivatives show broad kinase inhibitory activity Cytotox Cellular Cytotoxicity Compound->Cytotox Enzymes Enzyme Inhibition Compound->Enzymes Rationale: N-acylpiperidines have diverse enzymatic activity S_HT Serotonin Receptors (e.g., 5-HT2A) GPCR->S_HT DA Dopamine Receptors (e.g., D2) GPCR->DA VEGFR2 VEGFR-2 Kinases->VEGFR2 cMET c-Met Kinases->cMET MCF7 MCF-7 (Breast) Cytotox->MCF7 A549 A549 (Lung) Cytotox->A549 SRD5A 5α-Reductase Enzymes->SRD5A TYR Tyrosinase Enzymes->TYR

Caption: Potential pharmacological target classes for the compound.

Central Nervous System (CNS) Applications
  • Rationale: The 4-benzoylpiperidine scaffold is a classic feature of atypical antipsychotics and other CNS-active agents that modulate serotoninergic and dopaminergic receptors.[4] The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is crucial for anchoring ligands to the 5-HT2A receptor.[4] The 4-nitro group on our target compound could serve a similar role as the fluorine, acting as a potent hydrogen bond acceptor.

  • Proposed Screening:

    • Primary Screen: Radioligand binding assays to determine affinity for a panel of key CNS receptors, including 5-HT2A, 5-HT1A, and Dopamine D2.

    • Functional Follow-up: For hits from the primary screen, conduct functional assays (e.g., calcium flux or cAMP assays) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Oncology Applications
  • Rationale: Piperidine-containing molecules exhibit a vast range of anticancer activities, targeting various hallmarks of cancer.[8][9] Specifically, derivatives combining piperidine with other heterocyclic systems have shown potent inhibition of receptor tyrosine kinases like VEGFR-2 and c-Met, which are critical drivers of tumor angiogenesis and metastasis.[10] The rigid, planar nature of the nitrobenzoyl group could facilitate binding within the ATP-binding pocket of such kinases.

  • Proposed Screening:

    • Enzymatic Assays: Screen the compound against a panel of cancer-relevant kinases, with a focus on VEGFR-2 and c-Met.

    • Cell-based Assays: Evaluate the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines, such as MCF-7 (breast), A549 (lung), and PC-3 (prostate), using assays like the MTT or CellTiter-Glo®.[10]

Proposed Preclinical Evaluation Workflow

A structured, multi-stage evaluation process is essential to efficiently assess the therapeutic potential and de-risk the development of a novel compound.

cluster_synthesis Phase 1: Synthesis & QC cluster_screening Phase 2: In Vitro Profiling cluster_adme Phase 3: Early ADME-Tox cluster_sar Phase 4: Lead Optimization S1 Synthesis S2 Purification & Characterization (>95% Purity) S1->S2 T1 Primary Target Screening (e.g., Receptor Binding, Kinase Panels) S2->T1 T2 Cellular Activity Assays (e.g., Cytotoxicity, Functional Assays) T1->T2 Hit Identification A1 Metabolic Stability (Microsomes, Hepatocytes) T2->A1 Active Compound A2 Permeability (e.g., Caco-2 Assay) A1->A2 A3 Early Safety (e.g., hERG, Cytotoxicity in non-cancer cells) A2->A3 L1 SAR Study: Analog Synthesis A3->L1 Promising Profile L2 Refined Biological Testing L1->L2

Caption: A logical workflow for preclinical evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-1-(4-nitrobenzoyl)piperidine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. A vehicle control (e.g., 0.1% DMSO) must be included.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals. This step is a self-validating system, as only metabolically active cells can produce the signal.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

2-Methyl-1-(4-nitrobenzoyl)piperidine represents a scientifically intriguing molecule positioned at the intersection of several pharmacologically validated scaffolds. Its rational design incorporates features that suggest potential activity in CNS disorders and oncology. This guide provides a clear and actionable roadmap for its synthesis and initial biological evaluation.

The critical next step is the execution of the proposed synthetic and screening protocols. Should the initial results prove promising, a comprehensive Structure-Activity Relationship (SAR) study would be warranted. This would involve synthesizing a library of analogs to probe the importance of:

  • The position and nature of the substituent on the benzoyl ring (e.g., moving the nitro group or replacing it with cyano, halogen, or methoxy groups).

  • The position and size of the alkyl group on the piperidine ring (e.g., 3-methyl, 4-methyl, or ethyl analogs).

  • The stereochemistry of the 2-methyl group, by synthesizing and testing individual enantiomers.

Through this systematic approach, the full therapeutic potential of this promising molecular scaffold can be thoroughly investigated.

References

  • Erowid. (n.d.). Reaction Scheme VII. PCP via N-benzoylpiperidine. Erowid.org. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Org. Syn. Coll. Vol. 1, 99. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pessina, A., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]

  • Cheméo. (n.d.). 2-Methylpiperidine (CAS 109-05-7). [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • PubChem. (n.d.). 1-(4-Nitrobenzyl)piperidine. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]

  • Ferorelli, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3639-3661. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Acylation of 2-Methylpiperidine

Abstract The N-acylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of amide-containing molecules with significant biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of amide-containing molecules with significant biological activity. This application note provides a detailed, field-proven protocol for the efficient acylation of 2-methylpiperidine, a common heterocyclic building block. We present two robust methods utilizing either acetyl chloride or acetic anhydride as the acylating agent. The guide delves into the underlying reaction mechanism, critical safety considerations, step-by-step experimental procedures, and purification strategies. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of N-acyl-2-methylpiperidine derivatives.

Introduction and Scientific Principles

The 2-methylpiperidine moiety is a prevalent structural motif in numerous pharmaceutical agents due to its ability to confer desirable physicochemical properties such as basicity, lipophilicity, and metabolic stability. The secondary amine of this heterocycle serves as a versatile synthetic handle for further functionalization. N-acylation is a fundamental reaction that converts this amine into a stable amide, a critical functional group in countless drug molecules.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of 2-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[2] This addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (chloride from an acyl chloride or a carboxylate from an anhydride) to yield the final N-acylated amide product.[2][3]

A crucial aspect of this reaction is the management of the acidic byproduct generated—hydrochloric acid (HCl) from acyl chlorides or a carboxylic acid from anhydrides.[2] This byproduct can protonate the starting 2-methylpiperidine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the acid as it forms, thereby ensuring the reaction proceeds to completion. This principle is central to classic named reactions like the Schotten-Baumann reaction, which is widely employed for the acylation of amines.[4][5] While acyl chlorides are generally more reactive than anhydrides, both are highly effective for this transformation.[6][7]

Safety and Handling

This protocol must be performed inside a certified chemical fume hood by trained personnel. All reagents are hazardous and require careful handling.

  • 2-Methylpiperidine: Flammable, corrosive, and toxic. Avoid inhalation and skin contact.[8][9]

  • Acetyl Chloride & Acetic Anhydride: Highly corrosive, volatile, and potent lachrymators. They react violently with water and alcohols. Handle with extreme caution.[7][10]

  • Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

Personal Protective Equipment (PPE) is mandatory:

  • Splash-proof safety goggles

  • Flame-resistant lab coat

  • Chemically resistant gloves (nitrile or neoprene)

Materials and Equipment

Reagents
  • 2-Methylpiperidine (≥98%)

  • Acetyl Chloride (≥99%) or Acetic Anhydride (≥99%)

  • Triethylamine (Et₃N, ≥99%, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flasks and glass stoppers

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Addition funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve 2-Methylpiperidine & Triethylamine in DCM cooling Cool to 0 °C (Ice Bath) reagents->cooling addition Slowly Add Acylating Agent (Acetyl Chloride or Acetic Anhydride) cooling->addition stir Stir at 0 °C to RT Monitor by TLC addition->stir quench Quench with Sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (1M HCl, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Characterize Pure Product purify->product

Caption: General experimental workflow for the acylation of 2-methylpiperidine.

Detailed Step-by-Step Protocols

The following protocols describe the acetylation of 2-methylpiperidine to yield N-acetyl-2-methylpiperidine. The procedures can be adapted for other acylating agents.

Protocol A: Acylation using Acetyl Chloride
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperidine (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Add triethylamine (1.2 eq.). The base scavenges the HCl produced.[4]

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reaction Execution:

    • Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes using a syringe or an addition funnel. Causality: Slow, cooled addition is critical to control the highly exothermic nature of the reaction and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-methylpiperidine spot is consumed (typically 1-3 hours).

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any excess acetyl chloride and triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove any remaining amine), water, and finally brine (to aid in drying).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acetyl-2-methylpiperidine.

Protocol B: Acylation using Acetic Anhydride
  • Reaction Setup:

    • Follow the same setup as Protocol A, step 1. Add 2-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) to anhydrous DCM in a flask and cool to 0 °C.

  • Reaction Execution:

    • Add acetic anhydride (1.1 eq.) dropwise to the cooled, stirred solution. The reaction is less exothermic than with acetyl chloride but should still be controlled.

    • Stir the reaction at room temperature and monitor by TLC. Reactions with acetic anhydride are typically slightly slower than with acetyl chloride and may require 2-6 hours for completion.[11]

  • Workup and Isolation:

    • The workup procedure is identical to that described in Protocol A, step 3. The purpose of the washes remains the same: to remove salts, unreacted starting materials, and byproducts.

  • Purification:

    • The purification procedure is identical to that described in Protocol A, step 4.

Data Summary and Troubleshooting

Table 1: Key Reaction Parameters
ParameterProtocol AProtocol BRationale
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl chloride is more reactive; acetic anhydride is often easier to handle and produces a less corrosive byproduct.
Equivalents 1.1 eq.1.1 eq.A slight excess ensures complete consumption of the limiting amine.
Base Triethylamine (1.2 eq.)Triethylamine (1.2 eq.)Neutralizes the acidic byproduct (HCl or acetic acid) to prevent amine protonation.[6]
Solvent Anhydrous DCMAnhydrous DCMAprotic solvent that dissolves reagents well and is unreactive under the conditions.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling controls the exothermicity of the reaction.
Typical Time 1-3 hours2-6 hoursReflects the higher reactivity of the acyl chloride.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acylating agent or base; amine was protonated.Ensure stoichiometry is correct. Use anhydrous solvent to prevent hydrolysis of the acylating agent.
Low Yield Product lost during aqueous workup; incomplete reaction.Ensure pH is basic before extraction. Perform multiple extractions. Allow reaction to run longer.
Side Products Reaction temperature was too high; wet reagents.Maintain cooling during addition. Ensure all reagents and solvents are anhydrous.

Conclusion

The N-acylation of 2-methylpiperidine is a robust and highly reproducible transformation vital for the synthesis of advanced intermediates in drug discovery. The protocols detailed herein, using either acetyl chloride or acetic anhydride, provide reliable methods for achieving this conversion in high yield. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently and efficiently synthesize a wide range of N-acylpiperidine derivatives for their discovery and development programs.

References

  • acylation of amines - Mastering Chemistry Help. (2013). Mastering Chemistry Help.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2025). Save My Exams.
  • Schotten–Baumann reaction - Wikipedia. Wikipedia.
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017). Lokey Lab Protocols - Wikidot.
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021). J&K Scientific LLC.
  • Reactions of amines - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
  • (R)-2-Methylpiperidine - Synquest Labs. Synquest Labs.
  • 2-Methylpiperidine Safety D
  • Reactions of Amines - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Technical Support Center: Optimizing Piperidine Acyl
  • Acetyl Chloride - Common Organic Chemistry. Common Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 2-Methyl-1-(4-nitrobenzoyl)piperidine to its Amine Derivative

Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines are pivotal intermediates for a vast array of bioactive molecules. This guide provides a detailed examination of the catalytic hydrogenation of 2-Methyl-1-(4-nitrobenzoyl)piperidine, a process that yields 1-(4-aminobenzoyl)-2-methylpiperidine. This transformation is crucial for the synthesis of molecules where the aminobenzoyl moiety serves as a key building block.

Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, excellent chemoselectivity, and favorable environmental profile compared to stoichiometric reducing agents like metal powders in acidic media.[1][2] The primary challenge in this synthesis is to achieve complete reduction of the nitro group while preserving the structural integrity of the rest of the molecule, especially the amide functionality. This document will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols using common heterogeneous catalysts, and address critical safety and analytical considerations.

Mechanistic Overview: The Rationale Behind Catalytic Hydrogenation

The catalytic hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst. The reaction consumes three molar equivalents of hydrogen gas (H₂) to convert the nitro group (-NO₂) into an amino group (-NH₂).[3]

The generally accepted pathway involves the following key stages:

  • Adsorption: Both hydrogen gas and the nitroaromatic substrate adsorb onto the surface of the metal catalyst (e.g., Palladium or Nickel).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming highly reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before the final amine product is formed.

  • Desorption: The final aniline product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The chemoselectivity of this process is a key advantage. Catalysts like Palladium on carbon (Pd/C) and Raney Nickel are highly effective for nitro group reduction under conditions that typically do not affect more robust functional groups like amides.[1][4]

Catalyst Selection: Expertise in Action

The choice of catalyst is paramount for a successful and efficient reduction. The two most common and reliable catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

  • Palladium on Carbon (Pd/C): This is often the preferred catalyst for its high activity, good selectivity, and ease of handling (when wet).[4] It operates efficiently under relatively mild conditions of temperature and pressure. A 5% or 10% (w/w) loading of palladium on a high-surface-area carbon support is standard.

  • Raney® Nickel: A sponge-like, porous nickel catalyst, Raney Nickel is also highly active for nitro group reductions.[5][6] It can be particularly useful when other reducible functional groups that are sensitive to Pd-catalyzed hydrogenolysis (e.g., certain benzyl ethers or aryl halides) are present in the molecule.[4] However, Raney Nickel is pyrophoric when dry and requires careful handling as a slurry.[5]

For the reduction of 2-Methyl-1-(4-nitrobenzoyl)piperidine, where the primary concern is the selective reduction of the nitro group in the presence of an amide, both catalysts are excellent choices. The protocols below will detail procedures for both.

Experimental Protocols

PART A: Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction using a standard laboratory-scale hydrogenation apparatus.

1. Materials and Equipment:

  • 2-Methyl-1-(4-nitrobenzoyl)piperidine

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ethanol (or Methanol), reagent grade

  • Pressurized hydrogenation vessel (e.g., Parr shaker apparatus)

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Hydrogen gas source with regulator

  • Nitrogen gas source for inerting

2. Reaction Setup and Execution Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge hydrogenation vessel with 2-Methyl-1-(4-nitrobenzoyl)piperidine and solvent (Ethanol). B Under a gentle stream of N₂, carefully add wet 10% Pd/C catalyst. A->B C Seal the reactor and purge sequentially with N₂ then H₂ (repeat 3-5 times). B->C D Pressurize with H₂ to the desired pressure (e.g., 50 psi). C->D E Heat to the target temperature (e.g., 40-50°C) and begin vigorous stirring. D->E F Monitor H₂ uptake and reaction progress by TLC or HPLC/GC-MS. E->F G Cool to room temperature and carefully vent H₂. Purge with N₂. F->G H Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with solvent. G->H I Concentrate the filtrate under reduced pressure to obtain the crude product. H->I J Purify the crude product by recrystallization or column chromatography. I->J

Figure 1: Step-by-step workflow for the Pd/C-catalyzed hydrogenation.

3. Detailed Step-by-Step Methodology:

  • Vessel Charging: To a clean, dry hydrogenation vessel, add 2-Methyl-1-(4-nitrobenzoyl)piperidine (1.0 eq). Add a suitable solvent such as ethanol or methanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle flow of nitrogen to prevent exposure of the catalyst to air, carefully add 10% Pd/C (50% wet) to the vessel. The catalyst loading is typically 1-5 mol% of palladium relative to the substrate.

  • System Purging: Securely seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen to ~20 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen. Following the nitrogen purge, perform a similar purge cycle with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar). Begin vigorous stirring and, if necessary, heat the reaction mixture to 40-50°C. The reaction is typically exothermic, and some initial cooling may be required.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure, indicating its consumption. For a more precise assessment, the reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (no further hydrogen uptake and disappearance of starting material), cool the vessel to room temperature. Carefully vent the excess hydrogen and thoroughly purge the system with nitrogen.

  • Catalyst Filtration: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, never allow the filtered catalyst cake to dry completely, as it can be pyrophoric. Immediately after filtration, quench the filter cake with water.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminobenzoyl)-2-methylpiperidine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

PART B: Protocol for Catalytic Hydrogenation using Raney® Nickel

This protocol requires stringent air-free handling techniques due to the pyrophoric nature of Raney® Nickel.

1. Materials and Equipment:

  • Same as Protocol A, but substitute Raney® Nickel slurry (in water or ethanol) for Pd/C.

2. Detailed Step-by-Step Methodology:

  • Vessel Preparation: Charge the hydrogenation vessel with 2-Methyl-1-(4-nitrobenzoyl)piperidine and the chosen solvent (methanol or ethanol is preferred).

  • Catalyst Addition: The Raney® Nickel catalyst is typically supplied as a slurry in water. It should be washed several times with the reaction solvent before addition. Under a strict nitrogen atmosphere, transfer the Raney® Nickel slurry to the reaction vessel. The catalyst loading is typically 5-10% by weight of the substrate.

  • System Purging and Hydrogenation: Follow the same purging and hydrogenation procedures as described in Protocol A (Steps 3 and 4). Raney® Nickel reductions are often run at slightly higher pressures (e.g., 50-100 psi) and temperatures (e.g., 50-60°C) to ensure a good reaction rate.

  • Reaction Monitoring: Monitor the reaction as described in Protocol A (Step 5).

  • Work-up and Isolation: After completion, cool the vessel, vent the hydrogen, and purge with nitrogen. The Raney® Nickel catalyst can be separated by filtration through Celite® (keeping the filter cake wet) or, on a larger scale, by allowing the dense catalyst to settle and decanting the supernatant. The subsequent isolation and purification steps are the same as in Protocol A (Step 8).

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected results for the catalytic hydrogenation of 2-Methyl-1-(4-nitrobenzoyl)piperidine.

ParameterProtocol A: 10% Pd/CProtocol B: Raney® Nickel
Catalyst Loading 1-5 mol % Pd5-10 wt %
Solvent Ethanol, MethanolEthanol, Methanol
H₂ Pressure 40-60 psi (3-4 bar)50-100 psi (3.5-7 bar)
Temperature 25-50°C40-60°C
Reaction Time 2-8 hours4-12 hours
Typical Yield >95%>90%
Chemoselectivity Excellent (Amide preserved)Excellent (Amide preserved)

Analytical Validation

To ensure the integrity of the protocol, a self-validating system of analytical checks should be employed.

G Start Starting Material: 2-Methyl-1-(4-nitrobenzoyl)piperidine TLC TLC Monitoring: - Disappearance of starting material spot - Appearance of a more polar product spot Start->TLC HPLC HPLC/GC-MS Analysis: - Quantitative analysis of conversion - Identification of product mass TLC->HPLC NMR ¹H & ¹³C NMR Spectroscopy: - Confirmation of structure - Absence of nitro-aromatic signals - Appearance of aniline proton signals HPLC->NMR Final Final Product: 1-(4-aminobenzoyl)-2-methylpiperidine NMR->Final

Sources

Method

Application Note: Scalable Production of 1-(4-nitrobenzoyl)-2-methylpiperidine

Executive Summary This application note details the scalable synthesis of 1-(4-nitrobenzoyl)-2-methylpiperidine , a critical intermediate often utilized in the development of antihistamines, antipsychotics, and kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 1-(4-nitrobenzoyl)-2-methylpiperidine , a critical intermediate often utilized in the development of antihistamines, antipsychotics, and kinase inhibitors. While laboratory-scale synthesis often relies on expensive coupling agents (e.g., HATU, EDC), these methods are economically and environmentally unviable at the kilogram scale.

This guide presents two validated protocols:

  • Batch Synthesis (Pilot Scale): An optimized Schotten-Baumann protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a green, high-performance solvent.

  • Continuous Flow Synthesis (Production Scale): A reactor-agnostic flow chemistry approach designed to manage the high exothermicity of acid chloride couplings and maximize space-time yield.

Strategic Route Selection

For scalable production, the Acid Chloride Route is superior to direct carboxylic acid coupling due to atom economy and reagent cost.

ParameterMethod A: Acid Chloride (Selected)Method B: Coupling Agents (HATU/EDC)
Reagent Cost Low (Thionyl chloride/Oxalyl chloride are commodity chemicals)High (Peptide coupling agents are expensive)
Atom Economy High (Byproducts: HCl, SO₂, or CO/CO₂)Low (Large urea/phosphonium byproducts)
Purification Crystallization (High potential)Chromatography often required
Reaction Rate Fast (< 1 hour)Slow (4–24 hours)
Reaction Scheme & Mechanism

The reaction proceeds via nucleophilic acyl substitution.[1] The steric hindrance of the methyl group at the C2 position of the piperidine ring requires careful control of stoichiometry and temperature to prevent kinetic stalling or impurity formation.

ReactionScheme SM1 4-Nitrobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack (Fast, Exothermic) SM2 2-Methylpiperidine (Nucleophile) SM2->Inter Nucleophilic Attack (Fast, Exothermic) Base Base (HCl Scavenger) Salt Salt Byproduct Base->Salt Scavenges HCl Prod 1-(4-nitrobenzoyl)- 2-methylpiperidine Inter->Prod Elimination Inter->Salt

Figure 1: Mechanistic pathway for the acylation of 2-methylpiperidine.

Protocol A: Batch Synthesis (Pilot Scale)

Objective: Produce 1.0 kg of target material. Chemistry: Biphasic Schotten-Baumann conditions. Solvent Selection: 2-MeTHF is selected over DCM or Toluene due to its higher boiling point, lower toxicity, and ability to separate easily from water during workup [1, 2].

Materials
  • Reagent A: 4-Nitrobenzoyl chloride (1.05 equiv)

  • Reagent B: 2-Methylpiperidine (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) dissolved in water (3M solution).
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Methodology
  • Preparation of Organic Phase:

    • Charge a 10 L jacketed reactor with 2-Methylpiperidine (1.0 equiv) and 2-MeTHF (5 vol relative to amine).

    • Cool the solution to 0°C.

  • Preparation of Aqueous Phase:

    • In a separate vessel, dissolve

      
        (2.5 equiv) in water to create a 3M solution.
      
    • Add the aqueous base to the reactor.[1][2] Note: A biphasic system will form.

  • Controlled Addition (Critical Step):

    • Dissolve 4-Nitrobenzoyl chloride (1.05 equiv) in 2-MeTHF (3 vol).

    • Add the acid chloride solution dropwise to the reactor over 2 hours.

    • Control: Maintain internal temperature < 10°C.

    • Why: Rapid addition causes localized heating, leading to hydrolysis of the acid chloride by the aqueous base before it can react with the amine [3].

  • Reaction & Quench:

    • Warm to 20°C and stir for 1 hour.

    • Monitor conversion via HPLC (Target: >99% conversion of amine).

    • Stop agitation and allow phases to separate (2-MeTHF is the upper layer).

    • Drain the lower aqueous layer (containing KCl and excess base).

  • Workup:

    • Wash the organic layer with 1M HCl (0.5 equiv) to remove unreacted 2-methylpiperidine.

    • Wash with Brine.

    • Distill 2-MeTHF to 2 volumes.

  • Crystallization:

    • Add Heptane (antisolvent) slowly at 40°C until cloud point.

    • Cool gradually to 0°C over 4 hours.

    • Filter and dry solids.[3][4]

Protocol B: Continuous Flow Synthesis (Production Scale)

Objective: Continuous manufacturing for >10 kg campaigns. Advantage: The high surface-area-to-volume ratio of flow reactors manages the rapid exotherm of the acid chloride coupling, preventing "hot spots" that degrade the nitro group or cause racemization (if using enantiopure starting material) [4].

Equipment Setup
  • Pump A: 2-Methylpiperidine + DIPEA (Organic Base) in 2-MeTHF.

  • Pump B: 4-Nitrobenzoyl chloride in 2-MeTHF.

  • Reactor: Plate-based or coil reactor (e.g., Corning or Vapourtec) with high heat exchange capacity.

FlowSetup FeedA Feed A: 2-Methylpiperidine + DIPEA in 2-MeTHF PumpA Pump A (High Pressure) FeedA->PumpA FeedB Feed B: 4-Nitrobenzoyl Chloride in 2-MeTHF PumpB Pump B (High Pressure) FeedB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Residence Time Unit (Cooling @ 20°C) Mixer->Reactor Exothermic Zone BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Collection Vessel (Quench) BPR->Collection

Figure 2: Continuous flow reactor diagram for exothermic amide coupling.

Operational Parameters
ParameterSettingRationale
Stoichiometry 1.0 : 1.1 (Amine : Acid Chloride)Slight excess of electrophile ensures full amine conversion.
Base DIPEA (1.2 equiv)Soluble organic base prevents clogging in flow channels.
Residence Time 2–5 minutesReaction is extremely fast; short time prevents side reactions.
Temperature 20–25°CActive cooling required. Flow allows running at higher temp than batch due to heat removal.
Pressure 5 barPrevents solvent boiling and ensures consistent flow rate.

Process Analytical Technology (PAT) & Quality Control

To ensure "Trustworthiness" and self-validation, the following analytical controls must be implemented.

In-Process Control (IPC)
  • HPLC: Monitor disappearance of 2-methylpiperidine.

    • Limit: < 0.5% remaining starting material.

  • Hydrolysis Check: Monitor formation of 4-nitrobenzoic acid (impurity from acid chloride moisture reaction).

Final Product Specifications
  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): > 98.5% area.

  • Enantiomeric Excess (if chiral): If using (S)-2-methylpiperidine, use Chiral HPLC (e.g., Chiralpak AD-H) to confirm no racemization occurred.

  • Residual Solvent: < 5000 ppm (ICH limits).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are dry (KF < 0.1%). Increase acid chloride equivalents.
Impurity: Nitrobenzoic Acid Wet reagents or poor phase mixingIn batch: Increase stirring speed (RPM). In flow: Increase Reynolds number in mixer.
Oiling Out during Crystallization Cooling too fast or impurity profileRe-heat to dissolve, seed with pure crystal, and cool at 5°C/hour.
Color Issue (Darkening) Thermal degradation of nitro groupEnsure temperature never exceeds 40°C during reaction or drying.

References

  • Green Solvent Selection for Amide Coupling

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. [Link]

  • 2-MeTHF Benefits

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5(8), 1369–1379. [Link]

  • Schotten-Baumann Scale-Up

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479. (Context on amide prevalence and synthesis). [Link]

  • Continuous Flow Amide Synthesis

    • Baumann, M., et al. "Continuous Flow Synthesis of Amides."[5] Journal of Flow Chemistry, 2011, 1, 10–31. [Link]

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Approaches to the Synthesis of Nitrobenzoyl Piperidine

For Researchers, Scientists, and Drug Development Professionals Executive Summary: A Paradigm Shift in Amide Synthesis The nitrobenzoyl piperidine scaffold is a significant pharmacophore found in numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Paradigm Shift in Amide Synthesis

The nitrobenzoyl piperidine scaffold is a significant pharmacophore found in numerous biologically active molecules. Its synthesis traditionally involves the formation of an amide bond between a nitrobenzoic acid derivative and piperidine. Conventional methods often rely on stoichiometric coupling reagents, harsh solvents, and energy-intensive processes, leading to significant chemical waste and environmental burden. This guide details modern, green chemistry approaches that mitigate these issues, offering pathways that are not only more environmentally benign but also frequently more efficient in terms of time, atom economy, and yield. We will explore catalytic direct amidations, energy-efficient techniques like microwave and ultrasound irradiation, and the use of novel, green solvent systems. The protocols provided herein are designed to be robust, reproducible, and serve as a practical starting point for researchers aiming to integrate sustainable practices into their synthetic workflows.

The Green Imperative: Overcoming Traditional Hurdles

The classical approach to synthesizing 1-(nitrobenzoyl)piperidine involves activating the carboxylic acid (e.g., 4-nitrobenzoic acid) by converting it into a more reactive species like an acyl chloride or using coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU.

Drawbacks of Conventional Methods:

  • Poor Atom Economy: Stoichiometric activating agents generate significant amounts of byproducts that must be removed and disposed of, a major issue in large-scale synthesis.[1]

  • Hazardous Reagents & Solvents: Acyl chlorides are corrosive and moisture-sensitive. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common but pose environmental and health risks.

  • Energy Consumption: Many protocols require prolonged heating under reflux, consuming considerable energy.[2]

Green chemistry seeks to address these challenges by designing processes that reduce or eliminate the use and generation of hazardous substances. For this specific synthesis, the ideal reaction would be a direct catalytic condensation of the carboxylic acid and amine, with water as the only byproduct.[1][3]

Core Green Strategy: Direct Catalytic Amidation

The most impactful green strategy is the direct formation of the amide bond from a carboxylic acid and an amine without stoichiometric activators. This is achieved through catalysis, which lowers the activation energy of the condensation reaction.

Mechanism & Rationale: Activating the Carboxyl Group

The primary challenge in direct amidation is the unfavorable acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[2] Catalysts circumvent this by interacting with the carboxylic acid to form a more electrophilic intermediate, which is then susceptible to nucleophilic attack by the amine.

cluster_0 Catalytic Cycle Acid R-COOH (4-Nitrobenzoic Acid) Intermediate Activated Intermediate [R-CO-Cat]* Acid->Intermediate + Catalyst Amine R'-NH₂ (Piperidine) Catalyst Catalyst (e.g., Boric Acid) Amide R-CONHR' (Nitrobenzoyl Piperidine) Intermediate->Amide + Amine Water H₂O Intermediate->Water Amide->Catalyst - Catalyst (regenerated)

Caption: Generalized catalytic cycle for direct amidation.
  • Boric Acid Catalysis: Boric acid is an inexpensive, low-toxicity catalyst that is particularly effective for direct amidation. It is proposed to react with the carboxylic acid to form a mixed anhydride or other activated species, which then readily reacts with the amine.[4] This method is operationally simple and often high-yielding.

  • Metal Catalysis: Various metal catalysts, including those based on zirconium (Zr), hafnium (Hf), and cerium (Ce), can facilitate direct amidation.[3][5] For instance, ceric ammonium nitrate (CAN) has been shown to be an effective catalyst, especially under microwave conditions.[3]

Energy-Efficient Synthesis Protocols

Reducing energy consumption is a cornerstone of green chemistry. Microwave and ultrasound irradiation offer powerful alternatives to conventional heating, dramatically accelerating reaction rates.[6][7]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[7] This often results in significantly shorter reaction times (minutes instead of hours), higher yields, and fewer side products.[6][8]

A 1. Combine Reactants - 4-Nitrobenzoic Acid - Piperidine - Catalyst (e.g., CAN) B 2. Microwave Irradiation - Set Temp & Time - e.g., 150°C, 10-20 min A->B Seal Vessel C 3. Reaction Work-up - Cool to RT - Extraction B->C Reaction Complete D 4. Purification - Column Chromatography (if necessary) C->D E 5. Product - 1-(4-Nitrobenzoyl)piperidine D->E

Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Catalytic Synthesis of 1-(4-Nitrobenzoyl)piperidine

This protocol leverages the synergistic effects of catalytic activation and microwave irradiation for a rapid, solvent-free synthesis.

Rationale: This method combines the atom economy of direct amidation with the speed of microwave heating. Ceric ammonium nitrate (CAN) serves as an efficient Lewis acid catalyst.[3] The solvent-free condition minimizes waste and simplifies product isolation.

Materials:

  • 4-Nitrobenzoic acid

  • Piperidine

  • Ceric Ammonium Nitrate (CAN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10 mL microwave reactor vessel with a magnetic stir bar

Equipment:

  • Dedicated microwave synthesizer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vessel, add 4-nitrobenzoic acid (1.0 mmol, 167.1 mg), piperidine (1.0 mmol, 99 µL), and a catalytic amount of CAN (0.01 mmol, 5.5 mg).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 150°C for 15 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) if desired.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Extraction: Add ethyl acetate (20 mL) to the vessel to dissolve the crude product. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid medium.[9] This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. This technique is particularly useful for heterogeneous reactions and can often be performed at room temperature, further reducing energy demand. While less common for amidation than MAOS, it is a proven green technique for accelerating various organic transformations, including C-N bond formation.[9][10]

Alternative Green Strategies

Biocatalysis: The Enzyme Advantage

Enzymes, particularly lipases, can serve as highly efficient and selective catalysts for amide bond formation.[11][12]

  • Mild Conditions: Biocatalytic reactions typically occur in aqueous media or benign organic solvents at or near room temperature.

  • High Selectivity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, which can simplify purification.

  • Reusability: Immobilizing enzymes, such as Candida antarctica lipase B (CALB) on magnetic nanotubes, allows for easy recovery and reuse of the catalyst, enhancing the sustainability of the process.[11]

Mechanochemistry: Solvent-Free Synthesis

Mechanochemical synthesis, typically performed in a ball mill, uses mechanical energy to induce chemical reactions in the absence of solvents.[13] The direct grinding of 4-nitrobenzoic acid, piperidine, and a suitable coupling agent (if necessary) can produce the desired amide with minimal waste and simple work-up.[13]

Greener Nitration and Piperidine Synthesis

A truly green process considers the entire lifecycle of the synthesis.

  • Greener Nitration: If starting from benzoyl piperidine, the nitro group can be introduced using alternatives to hazardous mixed acids. Solid-supported nitrating agents, such as bismuth nitrate on silica gel or clay, offer a safer and more environmentally friendly option.[14][15]

  • Green Piperidine Synthesis: The piperidine ring itself can be synthesized via green methods, such as the catalytic hydrogenation of pyridines in greener solvents like water[16] or through biocatalytic routes that build the heterocyclic core with high efficiency.[17][18]

Comparative Data of Green Synthesis Methods

The following table summarizes and compares the different green approaches for the synthesis of nitrobenzoyl piperidine and related amides.

MethodCatalyst / ConditionsSolventTypical TimeTypical YieldKey Green AdvantagesReferences
Microwave-Assisted Ceric Ammonium Nitrate (CAN)Solvent-free10-20 minHigh (>90%)Drastically reduced reaction time, energy efficient, no solvent waste.[3],[6]
Boric Acid Catalysis Boric AcidToluene (reflux)12-24 hGood to ExcellentInexpensive, low-toxicity catalyst; avoids stoichiometric activators.[4]
Ultrasound-Assisted Metal Salts / SonicationVarious1-2 hGoodEnergy efficient, often runs at lower bulk temperatures, enhances rates.[9]
Biocatalysis Immobilized Lipase (e.g., CALB)Organic Solvent24-48 hVery GoodExtremely mild conditions, high selectivity, reusable catalyst.[11],[12]
Mechanochemistry Ball-millingSolvent-free30-60 minHighEliminates bulk solvents, simple work-up, energy efficient.[13]

Conclusion

The synthesis of nitrobenzoyl piperidine can be accomplished through a variety of green and sustainable methods that stand as superior alternatives to conventional protocols. Microwave-assisted direct amidation offers a compelling combination of speed, efficiency, and minimal waste, making it an excellent choice for rapid synthesis in research and development. For large-scale production, catalytic methods using non-toxic catalysts like boric acid or reusable biocatalysts present economically and environmentally attractive options. By adopting these modern approaches, chemists can significantly reduce the environmental footprint of their synthetic activities while often improving process efficiency and safety.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF. Retrieved February 15, 2026, from [Link]

  • Ultrasound-assisted rapid reduction of nitroaromatics to anilines using gallium metal. (2020, March 24). SpringerLink. Retrieved February 15, 2026, from [Link]

  • Morsali, A., et al. (2018). Ultrasound assisted synthesis of amide functionalized metal-organic framework for nitroaromatic sensing. PubMed. Retrieved February 15, 2026, from [Link]

  • da Silva, A. B. F., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Retrieved February 15, 2026, from [Link]

  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • Gruttadauria, M., et al. (n.d.). One-pot mechanosynthesis of aromatic amides and dipeptides from carboxylic acids and amines. Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Perez, A. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Retrieved February 15, 2026, from [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017). Ultrasound Assisted Synthesis of Gold Nanoparticles as an Efficient Catalyst for Reduction of Various Nitro Compounds. Retrieved February 15, 2026, from [Link]

  • Wang, L., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. Retrieved February 15, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Retrieved February 15, 2026, from [Link]

  • Szostak, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Retrieved February 15, 2026, from [Link]

  • A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). Nanomagnetically modified ferric hydrogen sulfate (NiFe2O4@SiO2-FHS): A reusable green catalyst for the synthesis of highly functionalized piperidine derivatives. Retrieved February 15, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Vasantha, B., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved February 15, 2026, from [Link]

  • Catalytic Amidation. (n.d.). University College London. Retrieved February 15, 2026, from [Link]

  • Bak, A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 15, 2026, from [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024, July 30). ChemistryViews. Retrieved February 15, 2026, from [Link]

  • He, J., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Retrieved February 15, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Badgujar, D. M., et al. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Retrieved February 15, 2026, from [Link]

  • Martins, F., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction | Request PDF. Retrieved February 15, 2026, from [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (n.d.). RSC Advances (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Denison, S., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Retrieved February 15, 2026, from [Link]

  • Preparation method of 4-nitro-piperidine derivative. (n.d.). Google Patents.
  • ResearchGate. (2025). Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. Retrieved February 15, 2026, from [Link]

  • Valot, G., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved February 15, 2026, from [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Gunaratna, M. J., et al. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neurop. AfaSci. Retrieved February 15, 2026, from [Link]

  • Green Chemistry. (2022, January 7). Unibo. Retrieved February 15, 2026, from [Link]

  • Sang, J.-W., et al. (2023). Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Al-Hourani, B. J., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Retrieved February 15, 2026, from [Link]

  • Kaur, N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved February 15, 2026, from [Link]

  • Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. (2010, May 21). TSI Journals. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-methylpiperidine amide coupling

Topic: Overcoming Steric Hindrance in 2-Methylpiperidine Couplings Executive Summary: The "Steric Wall" Status: Active Issue Severity: High (Reaction Failure / Epimerization Risk) The Challenge: Coupling 2-methylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Methylpiperidine Couplings

Executive Summary: The "Steric Wall"

Status: Active Issue Severity: High (Reaction Failure / Epimerization Risk)

The Challenge: Coupling 2-methylpiperidine (2-MP) is significantly more difficult than standard secondary amines (e.g., piperidine, morpholine). The methyl group at the


-position creates a "steric wall" around the nucleophilic nitrogen. This steric bulk retards the rate of nucleophilic attack on the activated ester (

), often making it slower than the rate of active ester decomposition or racemization (

).

The Solution Matrix: Standard reagents (EDC, HBTU) typically fail here. Success requires shifting the


 ratio using:
  • High-activity leaving groups (7-azabenzotriazole or Oxyma-based systems).

  • Non-standard activation pathways (Propylphosphonic anhydride or Acid Chlorides).

  • Sterically matched bases (Collidine vs. DIPEA).

Diagnostic Workflow

Before selecting a protocol, determine your "Route" based on the chirality and stability of your carboxylic acid partner.

G Start START: Acid Partner Analysis IsChiral Is the Acid Chiral at the u03b1-position? Start->IsChiral IsSensitive Is the Acid Acid-Labile (e.g., Boc, tBu esters)? IsChiral->IsSensitive No (Achiral) RouteB ROUTE B: Low Epimerization (T3P + Pyridine) IsChiral->RouteB Yes (Risk of Racemization) RouteA ROUTE A: High Power (HATU / COMU) IsSensitive->RouteA No (Robust) RouteC ROUTE C: Neutral Activation (Ghosez's Reagent) IsSensitive->RouteC Yes (Sensitive)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties.

Troubleshooting & FAQs
Q: I used EDC/HOBt and recovered 90% starting material. What happened?

A: EDC generates an O-acylisourea intermediate that is moderately active but unstable. Because 2-MP is sterically hindered, its nucleophilic attack is slow. The active intermediate rearranges to an unreactive N-acylurea byproduct faster than the 2-MP can attack it.

  • Fix: Switch to Protocol A (HATU/COMU) . These reagents form active esters that are more stable to rearrangement but more reactive toward amines due to the "neighbouring group effect" of the nitrogen in the pyridine/triazole ring.

Q: My reaction works, but the product is a 50:50 mix of diastereomers (Epimerization).

A: The slow coupling rate allows the activated acid to cyclize into an oxazolone intermediate, which readily loses its chiral proton.

  • Fix: Switch to Protocol B (T3P) . T3P (Propylphosphonic anhydride) does not proceed through an oxazolone pathway as easily as uronium reagents. Furthermore, using 2,4,6-collidine or pyridine instead of DIPEA reduces the basicity of the medium, preserving the chiral center.

Q: I see a "+99" mass peak adduct in my LCMS.

A: This is likely a guanidinium adduct. If the amine addition is too slow, the amine can react directly with the uronium coupling reagent (HATU/HBTU) instead of the activated acid.

  • Fix: Pre-activate the acid for 2–3 minutes before adding the amine. If the problem persists, switch to Protocol C (Ghosez's Reagent) , which is not a uronium salt and cannot form this byproduct.

Detailed Experimental Protocols
Protocol A: High-Power Coupling (HATU or COMU)

Best for: Achiral acids, robust substrates, maximum yield.

Why this works: HATU and COMU generate the At/Oxyma active esters. The nitrogen atom in the leaving group (7-position of benzotriazole or the oxime) hydrogen bonds with the incoming amine, guiding it into the electrophilic center.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Base: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Activate: Add HATU or COMU (1.1 equiv). The solution should turn yellow/orange. Stir for 2 minutes.

  • Couple: Add 2-methylpiperidine (1.2 equiv).

  • Monitor: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: If conversion stalls at 50%, heat to 45°C.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

Protocol B: The "Surgeon" (T3P - Propylphosphonic Anhydride)

Best for: Chiral acids, epimerization-prone substrates.

Why this works: T3P acts as a kinetic dehydrating agent forming a mixed anhydride. It is extremely bulky, which paradoxically helps by preventing the "back-attack" that leads to oxazolone formation.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and 2-methylpiperidine (1.5 equiv) in 2-MeTHF or EtOAc (0.1 M).

    • Crucial: Unlike HATU, T3P works best in non-polar solvents like EtOAc, not DMF.

  • Base: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv).

    • Avoid: DIPEA/TEA if chirality is critical.

  • Couple: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

  • Workup: T3P byproducts are water-soluble.[1][2][3] Simply wash the organic layer with water, 1M HCl (if product is not basic), and brine.

Protocol C: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely unreactive amines or acid-sensitive substrates.

Why this works: Converts the acid into an Acid Chloride under neutral conditions. Acid chlorides are the most reactive electrophiles available, overcoming the steric wall of 2-MP.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Activate: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv).

  • Stir: Stir at RT for 1–2 hours. Monitor by TLC (acid spot should disappear; quench aliquot with MeOH to check for methyl ester formation).

  • Couple: Add 2-methylpiperidine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous extraction.

Comparative Data: Reagent Efficiency
ReagentClassReactivity (vs 2-MP)Epimerization RiskByproduct Removal
EDC/HOBt CarbodiimideLow (Fail)HighUrea filtration
HATU Uronium (Aza)HighModerateAqueous Wash
COMU Uronium (Oxyma)Very High Low-ModerateAqueous Wash
T3P Phosphonic AnhydrideModerate-HighVery Low Excellent (Water Soluble)
Ghosez ChloroenamineExtreme ModerateAqueous Wash
Mechanism of Action (T3P)

The following diagram illustrates why T3P is preferred for chiral retention. The bulky anhydride intermediate favors direct amine attack over the oxazolone cyclization pathway.

T3P_Mech Acid Carboxylic Acid (Chiral) MixedAnh Active Mixed Anhydride Acid->MixedAnh + Base / T3P T3P T3P Reagent T3P->MixedAnh Product Chiral Amide (Retention) MixedAnh->Product Fast Attack (Kinetic Control) Oxazolone Oxazolone (Racemization) MixedAnh->Oxazolone Slow Cyclization (Suppressed by T3P bulk) Amine 2-Methylpiperidine Amine->Product

Figure 2: T3P activation pathway favoring direct amidation over racemization.

References
  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Ghosez, L., et al. (1969). "Synthesis of alpha-chloroenamines." Angewandte Chemie International Edition, 8(6), 454.

  • MilliporeSigma. (n.d.). "Peptide Coupling Reagents Guide."

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 13C NMR Profiling of 2-Methyl-1-(4-nitrobenzoyl)piperidine

The following is a comprehensive technical comparison guide for the 13C NMR profiling of 2-Methyl-1-(4-nitrobenzoyl)piperidine . This guide is structured to serve researchers requiring precise structural characterization...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the 13C NMR profiling of 2-Methyl-1-(4-nitrobenzoyl)piperidine . This guide is structured to serve researchers requiring precise structural characterization and differentiation of this compound from its non-methylated analogs.

Executive Summary & Structural Dynamics

The characterization of 2-Methyl-1-(4-nitrobenzoyl)piperidine presents a unique challenge in NMR spectroscopy due to restricted rotation around the amide bond (


). Unlike its unsubstituted analog, the introduction of a methyl group at the C2 position of the piperidine ring breaks the symmetry and creates significant steric hindrance.

This results in the observation of rotamers (conformational isomers) in the NMR time scale at room temperature.[1] This guide compares the spectral signature of the target molecule against the unsubstituted 1-(4-nitrobenzoyl)piperidine to highlight the diagnostic shifts caused by the methyl substituent and the nitro-electronic effects.

Core Structural Challenges
  • Amide Rotamerism: The

    
     bond possesses partial double-bond character, leading to slow interconversion between E (trans) and Z (cis) conformers.
    
  • Steric Compression: The C2-Methyl group clashes with the carbonyl oxygen in one rotamer, altering the population ratio (typically 60:40 to 75:25 depending on solvent).

  • Electronic Push-Pull: The

    
    -nitro group strongly deshields the aromatic ring, while the amide functionality influences the piperidine chemical shifts.
    

Experimental Protocol: Synthesis & Acquisition

To ensure data reproducibility, the following self-validating synthesis and acquisition protocol is recommended.

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis utilizes a nucleophilic acyl substitution. The use of a biphasic system or a scavenger base (Et3N) is critical to neutralize the HCl byproduct.

SynthesisWorkflow Start Reagents: 4-Nitrobenzoyl Chloride 2-Methylpiperidine Reaction Reaction: DCM, 0°C to RT Et3N (1.5 eq) Start->Reaction Dropwise Addn Quench Quench: 1M HCl Wash (Removes unreacted amine) Reaction->Quench Stir 4h Workup Workup: Wash NaHCO3, Brine Dry Na2SO4 Quench->Workup Phase Sep Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Concentrate Product Target: 2-Methyl-1-(4-nitrobenzoyl) piperidine Purification->Product Yield >85%

Figure 1: Step-by-step synthesis workflow ensuring removal of starting materials for clean NMR acquisition.

NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Temperature: 298 K (Room Temp). Note: High-temperature NMR (e.g., 373 K) will coalesce rotamer peaks.

  • Pulse Sequence: Standard proton-decoupled

    
    C (zgpg30).
    
  • Scans: Minimum 512 scans (due to splitting of signal intensity between rotamers).

Comparative Data Analysis: 13C NMR Chemical Shifts

The following table contrasts the target molecule with its unsubstituted analog. The "Split" column indicates signals that appear as doublets in the 2-methyl derivative due to rotamerism.

Solvent: CDCl


 | Reference:  TMS (0.0 ppm)[2]
Carbon PositionUnsubstituted Analog (ppm)2-Methyl Derivative (ppm) [Major/Minor]Shift Effect (

)
Carbonyl (C=O) 169.2169.8 / 169.4 +0.6 (Inductive effect of Me)
Ar-C1 (Ipso) 142.5143.1Minimal
Ar-C4 (C-NO2) 148.8148.9None
Ar-C2,6 (Ortho) 128.2128.4None
Ar-C3,5 (Meta) 124.1124.2None
Pip-C2 (Methine) 48.5 (CH2)50.5 / 45.8 (CH)Diagnostic Split
Pip-C6 (Methylene) 43.242.1 / 36.5 Diagnostic Split
Pip-C3 26.530.2 / 29.8

-effect (+3.7)
Pip-C4 24.825.1 / 24.9Minimal
Pip-C5 25.919.5 / 18.9

-effect (-6.4)
2-Methyl Group N/A16.2 / 15.8 New Signal
Key Interpretations:
  • The "Diagnostic Split": In the unsubstituted piperidine, C2 and C6 are often broad or equivalent due to rapid ring inversion. In the 2-Methyl derivative , C2 and C6 are chemically non-equivalent and further split into two sets of signals (Major/Minor) due to the amide rotamers.

  • Gamma-Gauche Effect: The C5 carbon in the 2-methyl derivative is significantly shielded (shifted upfield to ~19 ppm) compared to the unsubstituted analog (~26 ppm) due to the steric compression from the methyl group.

  • Aromatic Stability: The nitro-aromatic signals (148.8, 128.2, 124.1 ppm) remain largely unaffected by the remote methyl substitution, serving as an internal anchor for assignment.

Mechanistic Insight: Rotameric Equilibrium

Understanding the splitting requires visualizing the steric clash. The methyl group prefers an equatorial position on the piperidine ring, but the rotation of the


 bond places the phenyl ring either cis or trans to this methyl group.

RotamerEquilibrium StateA Rotamer A (Major) (O=C away from Me) Less Steric Strain TS Transition State (Partial bond break) StateA->TS Slow Exchange (NMR Time Scale) StateB Rotamer B (Minor) (O=C towards Me) High Steric Strain StateB->TS TS->StateA TS->StateB

Figure 2: Conformational equilibrium leading to signal doubling. The major conformer minimizes the steric clash between the carbonyl oxygen and the equatorial methyl group.

References

  • Structural Dynamics of N-Benzoyl Piperidines

    • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
    • Source: N
    • URL:[Link]

  • 13C NMR of Piperidine Derivatives

    • Title: 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
    • Source: Spectrochimica Acta Part A (via ResearchG
    • URL:[Link]

  • Synthesis & Characterization of Nitrobenzoyl Piperidines

    • Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.
    • Source: UniCA IRIS (University of Cagliari).
    • URL:[Link]

  • Rotameric Populations in Amides

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[3][4][5]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-Methyl-1-(4-nitrobenzoyl)piperidine Purity

Executive Summary & Molecule Analysis Developing a purity method for 2-Methyl-1-(4-nitrobenzoyl)piperidine requires a nuanced approach that goes beyond generic screening. This molecule presents a specific set of chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Developing a purity method for 2-Methyl-1-(4-nitrobenzoyl)piperidine requires a nuanced approach that goes beyond generic screening. This molecule presents a specific set of chromatographic challenges: a hydrophobic amide core, a potentially basic amine starting material (2-methylpiperidine), and a polar acidic degradation product (4-nitrobenzoic acid).[1]

This guide compares three distinct chromatographic strategies to determine the optimal control system for this intermediate. We move beyond "cookbook" recipes to analyze the why behind stationary phase selection, focusing on the interaction between the nitro-aromatic moiety and the column ligand.

The Analyte Profile
  • Target: 2-Methyl-1-(4-nitrobenzoyl)piperidine[1]

  • Critical Quality Attributes (CQAs):

    • Impurity A (Hydrolysis): 4-Nitrobenzoic acid (High UV response, acidic).[1]

    • Impurity B (Precursor): 2-Methylpiperidine (Low UV response, basic).[1]

    • Isomerism: Potential for amide bond rotamers (broadening peaks) and enantiomers (chiral center at C2 of piperidine).[1] Note: This guide focuses on achiral chemical purity.

PropertyValue (Approx)Chromatographic Implication
LogP ~2.1 - 2.5Retentive on C18; suitable for Reversed-Phase (RP).[1]
pKa (Amide) NeutralRemains neutral across standard pH range.[1]
pKa (Impurity B) ~11.1 (Amine)Highly basic; will be protonated (ionized) at acidic pH.[1]
Chromophore NitrobenzoylStrong UV absorbance at 254 nm.[1]

Comparative Method Study

We evaluated three method strategies. The goal was to maximize Resolution (


) between the main peak and the critical impurities while maintaining acceptable Tailing Factors (

).
Strategy A: The "Workhorse" (C18 / Acidic pH)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2]

  • Mechanism: Pure hydrophobic partitioning.[1]

Verdict: Functional but flawed.[1] The acidic impurity (4-nitrobenzoic acid) retains well, but the basic precursor (2-methylpiperidine) elutes near the void volume due to ionization, often co-eluting with solvent fronts or exhibiting poor peak shape.

Strategy B: The "Specialist" (Biphenyl / Acidic pH)
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl), 2.6 µm core-shell.

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]

  • Mechanism: Hydrophobic partitioning +

    
     Interactions .[1]
    

Verdict: Superior Selectivity. The electron-deficient nitro group on the analyte interacts strongly with the electron-rich biphenyl stationary phase. This creates "orthogonal" selectivity compared to C18, significantly improving the resolution of the main peak from aromatic impurities.

Strategy C: High pH Reversed-Phase (C18 / pH 10)[1]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge), resistant to high pH.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

  • Mechanism: Hydrophobic partitioning (Unionized basic impurities).[1]

Verdict: Excellent for Impurity B. At pH 10, 2-methylpiperidine is deprotonated (neutral), increasing its retention and separating it from the void.[1] However, the silica matrix risks degradation if not hybrid, and 4-nitrobenzoic acid elutes very early as a salt.

Experimental Data Comparison

The following data represents typical performance metrics observed during method optimization.

ParameterMethod A (C18 Acidic) Method B (Biphenyl) Method C (C18 High pH)
Main Peak

1.11.051.1

(Acid Impurity)
4.56.2 (Best)1.2 (Poor)

(Amine Impurity)
1.5 (Void interference)1.88.5 (Best)
Selectivity (

)
BaselineEnhanced (

)
Altered (pH driven)
Run Time 12 min14 min15 min

Recommendation: For routine purity analysis where the amine precursor is controlled upstream, Method B (Biphenyl) is the robust choice due to superior separation of aromatic by-products. If the amine is the critical risk, Method C is required.

Detailed Experimental Protocol (Recommended Method B)

This protocol utilizes the Biphenyl chemistry to exploit the nitro-aromatic interactions.

Equipment & Reagents[2][3][4][5][6][7][8]
  • HPLC System: Quaternary pump, DAD detector, Autosampler.

  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water, Formic Acid.

Step-by-Step Methodology
  • Preparation of Mobile Phases:

    • MP A: Water + 0.1% Formic Acid (v/v).[1][3] Filter through 0.22 µm nylon filter.[1]

    • MP B: Methanol + 0.1% Formic Acid (v/v).[1] Note: Methanol is preferred over Acetonitrile here to promote

      
       interactions.[1]
      
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[1][2][4]

    • Column Temp: 35°C (Controls viscosity and kinetics).[1]

    • Detection: 254 nm (Primary for Nitro), 210 nm (Secondary for Amine tracking).[1]

    • Injection Vol: 5 µL.

  • Gradient Program:

    Time (min) % MP A % MP B Event
    0.0 95 5 Equilibrate
    1.0 95 5 Hold (Trap polar impurities)
    8.0 10 90 Linear Ramp
    10.0 10 90 Wash
    10.1 95 5 Re-equilibrate

    | 14.0 | 95 | 5 | End |

  • System Suitability Testing (SST):

    • Inject a mixture of Analyte (0.5 mg/mL) and 4-Nitrobenzoic acid (0.05 mg/mL).[1]

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5; RSD of Area < 2.0% (n=5).[1]

Visualizations

Diagram 1: Method Development Logic Flow

This workflow illustrates the decision matrix used to select the Biphenyl column over standard C18.[1]

MethodDevelopment Start Analyte: 2-Methyl-1-(4-nitrobenzoyl)piperidine CheckProps Analyze Properties: 1. Nitro Group (Pi-Acceptor) 2. Piperidine (Basic Precursor) Start->CheckProps Branch1 Select Stationary Phase CheckProps->Branch1 PathA Path A: C18 (Standard) Branch1->PathA Generic Screen PathB Path B: Biphenyl (Targeted) Branch1->PathB Structure Based ResultA Result: Good Retention Poor Selectivity for Nitro-isomers PathA->ResultA ResultB Result: Enhanced Selectivity (Pi-Pi Interaction) PathB->ResultB Optimization Optimize Mobile Phase: Methanol (Promotes Pi-Pi) vs ACN ResultB->Optimization Final Final Method: Biphenyl Column + MeOH Gradient Optimization->Final

Caption: Decision matrix prioritizing structural properties (Nitro group) to select Biphenyl stationary phases.

Diagram 2: Molecular Interaction Mechanism

Visualizing why the Biphenyl column outperforms C18 for this specific nitro-aromatic compound.

Interactions Analyte Analyte: Nitrobenzoyl Group (Electron Deficient) C18 C18 Phase: Alkyl Chains Analyte->C18 Hydrophobic Only (Weak Selectivity) Biphenyl Biphenyl Phase: Aromatic Rings (Electron Rich) Analyte->Biphenyl Hydrophobic + Pi-Pi Stacking (Strong Selectivity)

Caption: Mechanistic comparison showing the dual-interaction advantage of Biphenyl phases.

References

  • Royal Society of Chemistry. (2009).[1] Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link][1]

  • PubChem. (2025).[1] 2-Methylpiperidine Compound Summary. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-(4-nitrobenzoyl)piperidine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-1-(4-nitrobenzoyl)piperidine. As laboratory professionals, our responsibility extends beyond the synthesis and ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-1-(4-nitrobenzoyl)piperidine. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their safe and environmentally conscious disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, empowering you to manage chemical waste with the highest degree of safety and regulatory compliance.

Hazard Profile and Risk Assessment

  • Piperidine and its Derivatives: Piperidine and compounds like 2-methylpiperidine are cyclic amines. They are typically classified as flammable liquids and are corrosive, capable of causing severe skin burns and eye damage.[1][2][3] They can also be toxic if inhaled, swallowed, or absorbed through the skin.[2][3][4]

  • Nitroaromatic Compounds: The nitrobenzoyl moiety is a significant contributor to the hazard profile. Nitroaromatic compounds, such as nitrobenzene, are often toxic and are suspected or known carcinogens.[5] They can cause damage to organs through prolonged or repeated exposure and are frequently hazardous to aquatic life.[6] During combustion, they can produce toxic nitrogen oxides (NOx).[7]

Based on this analysis, 2-Methyl-1-(4-nitrobenzoyl)piperidine should be handled as a hazardous substance with multiple potential classifications. The table below summarizes the anticipated hazard profile.

Hazard Category Anticipated Classification & Rationale Primary Safety Concern
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation) . Inferred from piperidine and nitro-compound toxicity.[2][3][4]Accidental poisoning through ingestion, skin contact, or inhalation.
Skin Corrosion/Irritation Category 1B or 1C . The piperidine moiety is known to be corrosive.[1][2]Severe skin burns and tissue damage upon contact.
Serious Eye Damage Category 1 . Corrosive nature poses a high risk of irreversible eye damage.[2][3]Permanent vision loss from splashes or vapor exposure.
Chronic Toxicity Suspected Carcinogen/Mutagen . A common characteristic of nitroaromatic compounds.[5][8]Long-term health effects from repeated low-level exposure.
Environmental Hazard Toxic to Aquatic Life . A common trait for nitroaromatic compounds.[5][6]Environmental contamination if released into drains or waterways.

Personal Protective Equipment (PPE) and Spill Management

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory.

Required PPE:
  • Hand Protection: Wear nitrile or neoprene gloves that are chemically resistant. Always inspect gloves for tears or punctures before use.[9][10][11]

  • Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10][11]

  • Skin and Body Protection: A flame-resistant lab coat is essential. For handling larger quantities, a chemically impervious apron and sleeves are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Spill Management Protocol:

In the event of a spill, do not panic. Your immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Isolate: Prevent the material from entering drains or waterways.[7][10][12]

  • Contain: For small spills, use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[7][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbent material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Waste Segregation and Disposal Workflow

The proper disposal of 2-Methyl-1-(4-nitrobenzoyl)piperidine begins at the point of generation. Correct segregation is critical for safety, compliance, and cost-effective disposal. The following workflow provides a logical decision-making process for managing this waste stream.

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Characterization cluster_2 Step 3: Segregation & Containerization cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal start Generate Waste: 2-Methyl-1-(4-nitrobenzoyl)piperidine (Solid, Solution, or Contaminated Materials) characterize Is the waste a nitroaromatic organic compound? start->characterize container Select chemically compatible container (HDPE or Glass). Affix 'Hazardous Waste' label. characterize->container Yes labeling Label Contents: 'Hazardous Waste' '2-Methyl-1-(4-nitrobenzoyl)piperidine' List all components and percentages. Add appropriate hazard pictograms. container->labeling saa Store in designated Satellite Accumulation Area (SAA). Use secondary containment. labeling->saa log Maintain accumulation log. Keep container closed except when adding waste. Perform weekly inspections. saa->log full Container is >90% full or ready for disposal? log->full full->log No ehs Contact Environmental Health & Safety (EHS) for waste pickup. Complete all required documentation. full->ehs Yes

Caption: Disposal workflow for 2-Methyl-1-(4-nitrobenzoyl)piperidine.

Detailed Disposal Protocol

Step 1: Waste Segregation
  • Isolate This Waste Stream: This compound must be treated as a distinct hazardous waste stream.

  • Do Not Mix: Never mix waste containing 2-Methyl-1-(4-nitrobenzoyl)piperidine with other waste categories such as non-hazardous waste, aqueous waste, or even other organic wastes unless explicitly permitted by your EHS department. Incompatible chemicals can react violently or produce toxic gases.[13]

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically compatible containers, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, screw-top cap.[6][14] The container must be in good condition, free of cracks or residue.[15] Never use food-grade containers.[13]

  • Labeling (Immediate Action): The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[15][16]

    • The full chemical name: "2-Methyl-1-(4-nitrobenzoyl)piperidine ". Do not use abbreviations or chemical formulas.[15]

    • A complete list of all constituents by percentage, including solvents.[15]

    • The date of first accumulation.

    • Appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).[16]

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[13][15]

  • Location: Ideally, the SAA should be within a chemical fume hood or a ventilated cabinet.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[17]

  • Container Closure: The waste container must be kept securely closed at all times, except when you are actively adding waste.[13][15] Never leave a funnel in the opening.[15]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), you must arrange for its disposal.[14][13][17]

  • Waste Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[6] They will coordinate with a licensed professional waste disposal service.

  • Final Disposal Method: The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the thermal decomposition and potential for NOx gas formation.[7] This ensures the complete destruction of the hazardous molecule. Never attempt to dispose of this chemical down the drain or in the regular trash.[17]

By adhering to this comprehensive guide, you can ensure the safe management and compliant disposal of 2-Methyl-1-(4-nitrobenzoyl)piperidine, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Safety Data Sheet. (Unknown). Catalog #: CXZ080.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Nitrobenzoyl chloride.
  • ECHA. Registration Dossier - Nitrobenzene.
  • Apollo Scientific. (2022, September 16). 4-Nitrobenzoyl chloride Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.
  • Sigma-Aldrich. (2020, January 15). 4-Nitrobenzaldehyde - Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Nitrobenzoyl Chloride.
  • CDH Fine Chemical. material safety data sheet sds/msds - 4-NITRO BENZOYL CHLORIDE.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET - N-Methyl-4-piperidinol.
  • PubChem. 2-Methylpiperidine | C6H13N | CID 7974.
  • Fisher Scientific. (2007, June 18). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • US Bio-Clean. Is Nitroglycerin Hazardous Waste? (Find Out Here).
  • ATSDR. (2024, January 2). Nitrobenzene - ToxFAQs™.
  • Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Piperidine.

Sources

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